molecular formula C14H12BF10N3 B14769701 (5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide

(5R,7R)-7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-(propan-2-yl)-5H,6H,7H-2lambda-pyrrolo[2,1-c][1,2,4]triazol-2-ylium; tetrafluoroboranuide

Cat. No.: B14769701
M. Wt: 423.06 g/mol
InChI Key: LJRYBUKHSUIFRP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is a complex organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of fluorine atoms, which contribute to its distinct chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5R,7R)-7-fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate typically involves multiple steps, including the formation of the pyrrolo[2,1-c][1,2,4]triazole core, followed by the introduction of the fluorine and isopropyl groups. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the final product in its desired form.

Chemical Reactions Analysis

Types of Reactions

(5R,7R)-7-Fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The fluorine atoms in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield fluorinated oxides, while reduction can produce partially or fully reduced derivatives of the compound.

Scientific Research Applications

Chemistry

In chemistry, (5R,7R)-7-fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological molecules. Its fluorinated structure makes it a candidate for probing fluorine-related biological processes.

Medicine

In medicine, the compound is investigated for its potential therapeutic applications. Its unique chemical properties may contribute to the development of new drugs with improved efficacy and safety profiles.

Industry

In industrial applications, (5R,7R)-7-fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate is used in the production of advanced materials, such as fluorinated polymers and coatings, which benefit from its chemical stability and resistance to degradation.

Mechanism of Action

The mechanism of action of (5R,7R)-7-fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate involves its interaction with specific molecular targets. The compound’s fluorine atoms play a crucial role in its binding affinity and selectivity towards these targets. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity, leading to the desired biological effects.

Comparison with Similar Compounds

Similar Compounds

  • (5R,7R)-7-Fluoro-5-methyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate
  • (5R,7R)-7-Fluoro-5-ethyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

Uniqueness

The uniqueness of (5R,7R)-7-fluoro-5-isopropyl-2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate lies in its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of the isopropyl group, in particular, influences its reactivity and interactions with other molecules, setting it apart from similar compounds.

Properties

Molecular Formula

C14H12BF10N3

Molecular Weight

423.06 g/mol

IUPAC Name

7-fluoro-2-(2,3,4,5,6-pentafluorophenyl)-5-propan-2-yl-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-4-ium;tetrafluoroborate

InChI

InChI=1S/C14H12F6N3.BF4/c1-5(2)7-3-6(15)14-21-23(4-22(7)14)13-11(19)9(17)8(16)10(18)12(13)20;2-1(3,4)5/h4-7H,3H2,1-2H3;/q+1;-1

InChI Key

LJRYBUKHSUIFRP-UHFFFAOYSA-N

Canonical SMILES

[B-](F)(F)(F)F.CC(C)C1CC(C2=NN(C=[N+]12)C3=C(C(=C(C(=C3F)F)F)F)F)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.